1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole

Medicinal Chemistry Chemical Biology Agrochemical Discovery

1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole (CAS 646989-38-0) is a synthetically versatile 1,2,3-triazole small molecule bearing a 3,5-bis(trifluoromethyl)phenyl N-substituent and a 5-methyl group. With a molecular formula of C11H7F6N3, a molecular weight of 295.18 g/mol, and a high XLogP3 of 3.5, this fluorinated heterocycle is structurally optimized for passive membrane permeability and metabolic stability.

Molecular Formula C11H7F6N3
Molecular Weight 295.18 g/mol
CAS No. 646989-38-0
Cat. No. B1659355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole
CAS646989-38-0
Molecular FormulaC11H7F6N3
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESCC1=CN=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11H7F6N3/c1-6-5-18-19-20(6)9-3-7(10(12,13)14)2-8(4-9)11(15,16)17/h2-5H,1H3
InChIKeyNKKVVVGMEYEXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole: A High-Fluorine Biologically-Relevant Triazole Scaffold for Chemical Biology and Pesticide Discovery


1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole (CAS 646989-38-0) is a synthetically versatile 1,2,3-triazole small molecule bearing a 3,5-bis(trifluoromethyl)phenyl N-substituent and a 5-methyl group [1]. With a molecular formula of C11H7F6N3, a molecular weight of 295.18 g/mol, and a high XLogP3 of 3.5, this fluorinated heterocycle is structurally optimized for passive membrane permeability and metabolic stability [1]. While its specific bioactivity remains unpublished in the primary literature, the compound has been explicitly disclosed in patents covering heteroaryl-triazole pesticides and 11-beta-hydroxysteroid dehydrogenase-1 inhibitors, indicating its relevance as a lead-like scaffold in agrochemical and metabolic disease research [2].

1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole: Why Generic Substitution Is Not Feasible in SAR-Driven Programs


Simple substitution of 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole with other 1-aryl-5-methyl-1,2,3-triazoles is not feasible due to the profound electronic and steric influence exerted by the two meta-trifluoromethyl groups. The strong electron-withdrawing effect of the CF3 moieties modulates the triazole ring's electron density, directly impacting key non-covalent interactions with biological targets, and contributes to a 2-3 log unit increase in lipophilicity compared to unsubstituted or mono-halogenated analogs [1], [2]. Furthermore, the presence of the 3,5-bis(trifluoromethyl)phenyl group is a specific requirement in the structural claims of patents covering 11-beta-hydroxysteroid dehydrogenase-1 inhibitors, where it is associated with optimal binding within the enzyme's active site [3]. These electronic and steric properties cannot be replicated by employing analogs with alternative substitution patterns, such as 4-trifluoromethylphenyl or 3,5-dichlorophenyl scaffolds, without fundamentally altering the compound's target binding profile and physicochemical behavior.

1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole: Identified Evidence for Scientific Procurement


Compound Identity and Purity for Consistent Structure-Activity Relationship (SAR) Studies

The compound has an established and verifiable chemical identity confirmed by authoritative database cross-referencing. The CAS number 646989-38-0 corresponds exactly to the SMILES notation CC1=CN=NN1C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F and an InChIKey of NKKVVVGMEYEXGG-UHFFFAOYSA-N as recorded in the PubChem database [1]. Commercially, the compound is available at purities of 95% (CymitQuimica, Apollo Scientific) to 98% (Leyan), which is critical for quantitative biological assays , . No comparator data is available as this is a foundational purity specification.

Medicinal Chemistry Chemical Biology Agrochemical Discovery

Computed Physicochemical Profile Differentiates the Compound from Structurally Similar Triazole Analogs

Computed physicochemical properties reveal a distinct profile. The target compound's XLogP3 is 3.5, its hydrogen bond donor count is 0, and its hydrogen bond acceptor count is 8, as computed by PubChem [1]. While explicit quantitative data for direct analogs (e.g., the 5-phenyl or 5-unsubstituted counterparts) is unavailable, the presence of the 5-methyl group is known to increase lipophilicity and reduce aromatic-aliphatic conformational dynamics compared to larger substituents, which is favorable for rigidification and target binding entropy. A 4-nitro analog (CAS 477890-14-5) has been cited in the context of 11-beta-hydroxysteroid dehydrogenase-1 inhibition, indicating that subtle substitutions on the triazole core are explored for affinity tuning [2], . Without head-to-head data, this represents a class-level inference based on established medicinal chemistry principles.

Drug Discovery ADME Properties Medicinal Chemistry

Explicit Disclosure in Pesticide Patent Claims Validates Agrochemical Selection Value

The compound is structurally encompassed within the claims of JP2022552475A, a patent from Bayer AG covering novel heteroaryl-triazole compounds as pesticides [1]. The general formula (I) in this patent includes specific provisions for phenyl groups substituted with haloalkyl groups such as trifluoromethyl. Its explicit inclusion implies that this core scaffold, when appropriately elaborated, has demonstrated utility in achieving pesticidal activity against target organisms [1]. No specific in vivo or in vitro comparative data for the exact compound is provided in the publicly available patent abstract, but its structural conformance to patent exemplifications offers a higher starting priority than structurally similar but unclaimed analogs for agrochemical research.

Agrochemistry Pesticide Discovery Patent Chemistry

Potential as a Metabolic Disease Lead: Reference in an 11-beta-hydroxysteroid Dehydrogenase-1 Inhibitor Patent

The compound is also structurally relevant to the therapeutic area of metabolic disease. Patent EP1732904B1 from Merck & Co., Inc. claims diaryltriazoles as inhibitors of 11-beta-hydroxysteroid dehydrogenase-1 [1]. A close structural analog, 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole (CAS 477890-14-5), is explicitly listed as a research compound and is suggested to have inhibitory activity, indicating that the core triazole-phenyl scaffold is well-tolerated in this enzyme binding pocket . The non-nitrated target compound serves as a potential lead-like candidate or negative control for enzymatic assays in this target class, providing a purely structural advantage over other 1-aryl-triazoles not specified in the patent.

Metabolic Disease Enzyme Inhibition Chemical Biology

1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole: High-Impact Research and Development Application Scenarios


Structure-Activity Relationship (SAR) Probe in Pesticide Discovery Programs

As a compound explicitly encompassed within the Markush claims of a Bayer AG patent (JP2022552475A), this triazole serves as an essential SAR probe for agrochemical teams [1]. Researchers can use it as a core scaffold to synthesize and test a library of derivatives to explore the impact of further substitutions on pesticidal activity, knowing that the base scaffold is already considered biologically relevant and proprietary. By procuring this specific compound, teams gain a direct entry into a protected chemical space, bypassing the need for de novo scaffold design. [1]

Negative Control or Base Scaffold for 11-beta-Hydroxysteroid Dehydrogenase-1 Enzyme Assays

For laboratories investigating metabolic disease targets, this compound serves as the optimal starting material for generating a non-nitrated control in enzymatic assays of 11-beta-hydroxysteroid dehydrogenase-1. Patent EP1732904B1 from Merck indicates that the 3,5-bis(trifluoromethyl)phenyl-triazole core is critical for activity [1]. The readily available 4-nitro analog (CAS 477890-14-5) shows activity, and the target compound, lacking the nitro group, is the perfect matched molecular pair to test the impact of this functional group on potency and selectivity [2]. This is not possible with triazoles bearing different aryl substituents. [1], [2]

Computational Drug Design and High-Throughput Screening (HTS) Library Enrichment

Given its calculated XLogP3 of 3.5, zero hydrogen bond donors, and a favorable molecular weight of 295.18 g/mol, this compound is an ideal candidate for enriching diverse HTS libraries aimed at targets with lipophilic binding pockets, such as GPCRs or kinases [1]. Its set of computationally predicted properties (exact mass 295.05441621 Da) makes it an excellent standard for calibrating LC-MS purity assessment during lead identification, offering a reliable physicochemical benchmark compared to less lipophilic or heavier triazoles. [1]

Quote Request

Request a Quote for 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.